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Compound of Interest

Compound Name: Fmoc-Phe(F5)-OH

Cat. No.: B2623838 Get Quote

Spectroscopic Data of Fmoc-Phe(F5)-OH: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-α-

Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a critical building block in peptide

synthesis, particularly for the incorporation of non-natural amino acids to enhance peptide

stability and function. This document details nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Introduction
Fmoc-Phe(F5)-OH is a derivative of the amino acid phenylalanine in which the phenyl ring is

perfluorinated, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc)

group. The molecular formula for Fmoc-Phe(F5)-OH is C₂₄H₁₆F₅NO₄, and its molecular weight

is 477.38 g/mol .[1][2][3][4] The pentafluorophenyl group introduces unique properties to

peptides, including increased hydrophobicity and metabolic stability. Accurate spectroscopic

characterization is essential for verifying the identity, purity, and structure of this compound

before its use in peptide synthesis.
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The following sections summarize the expected and observed spectroscopic data for Fmoc-
Phe(F5)-OH. For comparative purposes, data for the non-fluorinated analog, Fmoc-Phe-OH, is

also referenced where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Fmoc-Phe(F5)-OH in

solution. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule. The

spectrum is characterized by signals from the Fmoc protecting group, the amino acid

backbone, and the non-fluorinated protons.

Assignment
Expected Chemical

Shift (δ, ppm)

Observed Chemical

Shift (δ, ppm)[1]
Multiplicity

Fmoc-H 7.20 - 7.90 7.30 - 7.89 Multiplet

α-CH 4.10 - 4.40 ~4.3 Multiplet

β-CH₂ 2.90 - 3.20 ~3.1 Multiplet

NH ~7.30 Not specified Doublet

COOH > 10.0 Not specified Singlet (broad)

Note: Observed chemical shifts are based on available data and may vary depending on the

solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of the

electron-withdrawing fluorine atoms significantly influences the chemical shifts of the

pentafluorophenyl ring carbons. While a specific peak list for Fmoc-Phe(F5)-OH is not readily

available, the expected chemical shifts can be inferred from the structure and data for similar

compounds.
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Assignment Expected Chemical Shift (δ, ppm)

Carbonyl (C=O, Carboxyl) 170 - 185

Carbonyl (C=O, Fmoc) 155 - 160

Aromatic (C-F) 135 - 150 (with C-F coupling)

Aromatic (Fmoc) 120 - 145

α-CH 50 - 60

Fmoc-CH ~67

Fmoc-CH₂ ~47

β-CH₂ 35 - 40

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. The spectrum of

Fmoc-Phe(F5)-OH is expected to show three distinct signals for the ortho, meta, and para

fluorine atoms of the pentafluorophenyl ring due to their different chemical environments.

Assignment
Expected Chemical Shift (δ,

ppm)
Multiplicity

ortho-F -140 to -145 Triplet

para-F -155 to -160 Triplet

meta-F -160 to -165 Triplet

Note: Chemical shifts are relative to a standard such as CFCl₃. Coupling between the fluorine

atoms will result in the observed multiplicities.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

spectrum of Fmoc-Phe(F5)-OH will exhibit characteristic absorption bands for the O-H, N-H,

C=O, C-F, and aromatic C=C bonds.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H (Carboxylic acid) 2500 - 3300 Broad

N-H (Amide) 3200 - 3400 Medium

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Carboxylic acid) 1700 - 1725 Strong

C=O (Urethane, Fmoc) 1680 - 1720 Strong

C=C (Aromatic) 1450 - 1600 Medium-Strong

C-F 1100 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can

provide structural information through fragmentation analysis. For Fmoc-Phe(F5)-OH, the

expected monoisotopic mass is 477.0999 g/mol .[5] Electrospray ionization (ESI) is a common

technique for analyzing such compounds.

Ion Expected m/z Observed m/z[1]

[M+H]⁺ 478.1078 478.0

[M+Na]⁺ 500.0897 Not specified

[M-H]⁻ 476.0921 Not specified

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented above.

Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Fmoc-Phe(F5)-OH in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). The choice of solvent can affect the

chemical shifts of labile protons (NH and OH).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400

MHz ¹H instrument).

Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

Number of Scans: 64-256.

Reference: An external or internal standard such as CFCl₃ or another known fluorinated

compound.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual
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solvent peak (for ¹H and ¹³C) or the specified standard (for ¹⁹F).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of Fmoc-Phe(F5)-OH with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Acquisition:

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

Scan Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum (of the empty sample holder or KBr pellet) is

collected and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Fmoc-Phe(F5)-OH (e.g., 10-100 µM) in a

suitable solvent system for electrospray ionization, such as a mixture of acetonitrile and

water, often with a small amount of formic acid (for positive ion mode) or ammonium

hydroxide (for negative ion mode).

Acquisition:

Ionization Source: Electrospray Ionization (ESI).

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
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Ionization Mode: Positive or negative ion mode.

Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-1000).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks

([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) and compare the observed m/z values with the calculated

theoretical masses.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a chemical compound like Fmoc-Phe(F5)-OH.

Workflow for Spectroscopic Characterization of Fmoc-Phe(F5)-OH
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Fmoc-Phe(F5)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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